![molecular formula C20H19ClN2OS2 B2843174 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide CAS No. 571149-79-6](/img/structure/B2843174.png)
2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide
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Overview
Description
2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide is a useful research compound. Its molecular formula is C20H19ClN2OS2 and its molecular weight is 402.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
One of the foundational applications of 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide involves its synthesis and involvement in various chemical reactions. For instance, the reaction of 2-chloro-N, N-dimethyl-2-(phenylthio) acetamide with styrene in the presence of stannic chloride leads to the production of benzothiopyrans, showcasing the compound's utility in creating complex chemical structures through cationic polar cycloadditions (Ishibashi et al., 1985). Additionally, the compound's role in the synthesis of radiolabeled herbicides and safeners for herbicides, such as acetochlor and R-29148, underlines its importance in the development of agricultural chemicals (Latli & Casida, 1995).
Photovoltaic and Electronic Applications
Research into benzothiazolinone acetamide analogs, including those structurally related to 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide, has demonstrated their potential in photovoltaic efficiency modeling. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). This indicates a promising avenue for utilizing these compounds in renewable energy technologies (Mary et al., 2020).
Mechanism of Action
Target of Action
It is suggested that the compound interacts with a number of lipophilic amino acids such as leu4607, ile406, ala410 .
Mode of Action
It is known that the compound has a high binding energy, suggesting a strong interaction with its targets . This interaction could lead to changes in the function of the target proteins, affecting cellular processes.
Biochemical Pathways
It is known that the compound has activity against invertebrate pests . This suggests that it may affect pathways related to the nervous system or other essential physiological processes in these organisms.
Result of Action
Given its activity against invertebrate pests , it can be inferred that the compound likely causes mortality or other detrimental effects in these organisms.
properties
IUPAC Name |
2-chloro-N-[3-cyano-7,7-dimethyl-5-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-6H-1-benzothiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS2/c1-12-6-7-25-16(12)5-4-13-8-14-15(11-22)19(23-17(24)10-21)26-18(14)20(2,3)9-13/h4-8H,9-10H2,1-3H3,(H,23,24)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGPMKJEOBHZBD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide |
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